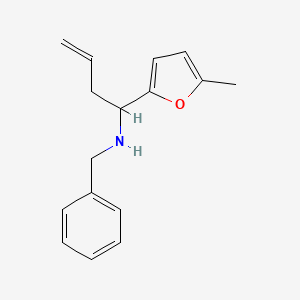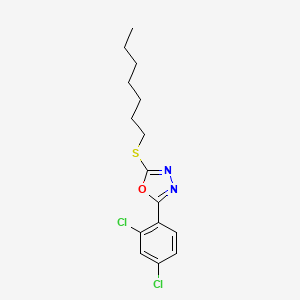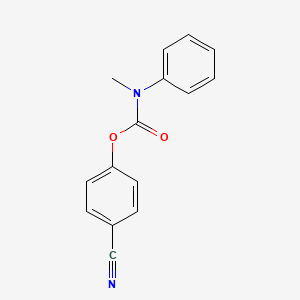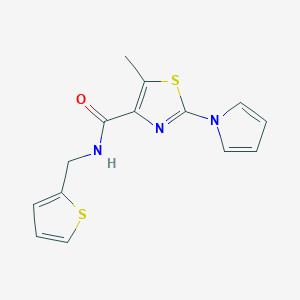![molecular formula C20H26ClNO2 B4894608 [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol, also known as CCMP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CCMP is a derivative of piperidine and belongs to the class of compounds known as opioids.
Mecanismo De Acción
[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol is an opioid receptor agonist, meaning that it binds to and activates opioid receptors in the brain and spinal cord. Opioid receptors are involved in the regulation of pain, reward, and addiction. By activating these receptors, [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol is able to produce analgesic effects and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol has been shown to produce potent analgesic effects in animal models, with a duration of action that is longer than that of morphine. Additionally, [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol has been shown to reduce drug-seeking behavior in animal models of addiction. [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol has also been shown to produce respiratory depression and sedation, which are common side effects of opioid drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol is its potency as an analgesic and as a treatment for addiction. Additionally, [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol has a longer duration of action than morphine, which may make it more useful in the treatment of chronic pain. However, [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol also produces respiratory depression and sedation, which may limit its use in certain situations.
Direcciones Futuras
Future research on [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol could focus on its potential as a treatment for chronic pain and addiction in humans. Additionally, research could be conducted to better understand the mechanism of action of [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol and to identify any potential side effects or limitations of its use. Finally, research could be conducted to develop new derivatives of [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol that may have improved efficacy or fewer side effects.
Métodos De Síntesis
[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol can be synthesized through a multi-step process that involves the reaction of 1-cyclohexen-1-ylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chlorobenzylamine to yield the corresponding amide. The amide is then reduced using sodium borohydride to form [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol has been the subject of scientific research due to its potential applications as an analgesic and as a treatment for addiction. [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol has been shown to have potent analgesic effects in animal models, and it has been suggested that it may be useful in the treatment of chronic pain. Additionally, [4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol has been shown to have potential as a treatment for addiction due to its ability to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c21-18-9-5-4-8-17(18)14-20(15-23)10-12-22(13-11-20)19(24)16-6-2-1-3-7-16/h4-6,8-9,23H,1-3,7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDISWHBYINGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]-(cyclohexen-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)

![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B4894594.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)

![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)